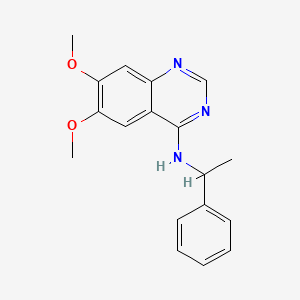
6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine is a chemical compound with the molecular formula C18H19N3O2 . It has a molecular weight of 309.36 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of quinazoline derivatives, including 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine, has been a subject of research due to their significant biological activities . A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .Molecular Structure Analysis
The InChI code for 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine is 1S/C16H15N3O2/c1-20-14-8-12-13 (9-15 (14)21-2)17-10-18-16 (12)19-11-6-4-3-5-7-11/h3-10H,1-2H3, (H,17,18,19) .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.211±0.06 g/cm3 and a predicted boiling point of 464.5±40.0 °C .Scientific Research Applications
Antimalarial Activity
Researchers have synthesized and evaluated various 6,7-dimethoxyquinazoline-2,4-diamines, including 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), to explore their antimalarial activity. Through structure-activity relationship studies, SSJ-717 was identified as a promising antimalarial drug lead due to its high antimalarial activity, showcasing the potential of 6,7-dimethoxyquinazolines in treating malaria (Mizukawa et al., 2021).
Anti-tubercular Activity
A series of 4-anilinoquinolines and 4-anilinoquinazolines were screened for novel inhibitors against Mycobacterium tuberculosis (Mtb). The study identified compounds, including 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, exhibiting high potency against Mtb with minimal toxicity, highlighting key structural features essential for Mtb inhibition. These findings underline the compound's utility in developing new anti-tubercular agents (Asquith et al., 2019).
Cytotoxic Activity
The cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines was investigated, demonstrating potent growth inhibitory properties against various cancer cell lines. Although the compound differs slightly in chemical structure, the research signifies the broader potential of quinazoline derivatives in cancer therapy, suggesting areas for further investigation (Deady et al., 2003).
Insecticidal Efficacy
Novel bis quinazolin-4(3H)-one derivatives, synthesized for their potential insecticidal properties, were tested to assess their efficacy. This research, though not directly involving 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine, illustrates the diverse biological activities of quinazoline derivatives and their potential utility in developing new insecticides (El-Shahawi et al., 2016).
properties
IUPAC Name |
6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12(13-7-5-4-6-8-13)21-18-14-9-16(22-2)17(23-3)10-15(14)19-11-20-18/h4-12H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFMUYZWDLSYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

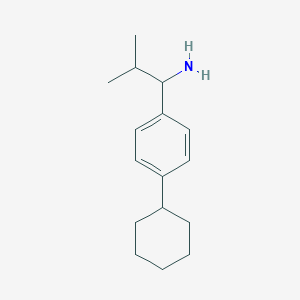
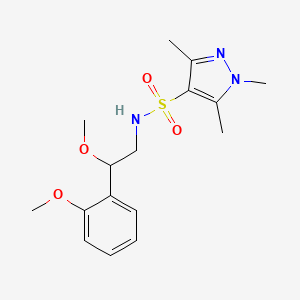
![5-(isopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2933807.png)
![3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole](/img/structure/B2933808.png)
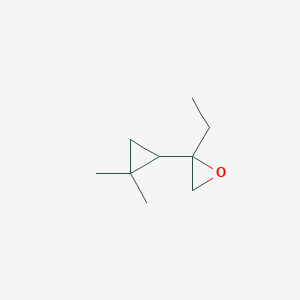
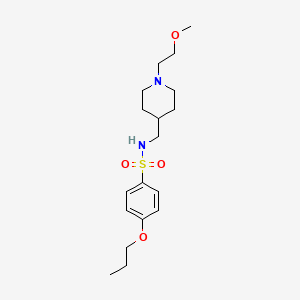
![4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2933815.png)
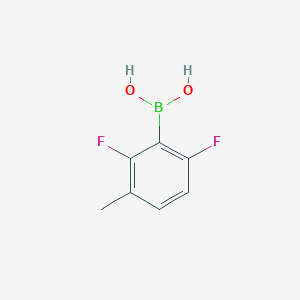

![Ethyl 2-amino-1-[2-[(2-fluorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2933819.png)
![ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2933821.png)
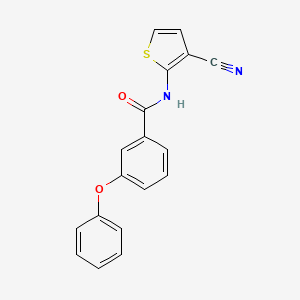
![N-(2,4-difluorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2933823.png)
![ethyl 2-(4-((4-methoxyphenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2933824.png)